3-(1,5-Dimethyl-1h-pyrazol-4-yl)-5-ethylisoxazole-4-carboxylic acid
Beschreibung
Eigenschaften
Molekularformel |
C11H13N3O3 |
|---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
3-(1,5-dimethylpyrazol-4-yl)-5-ethyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H13N3O3/c1-4-8-9(11(15)16)10(13-17-8)7-5-12-14(3)6(7)2/h5H,4H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
YMCTZGMRLIMWJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NO1)C2=C(N(N=C2)C)C)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of 1,5-Dimethyl-1H-pyrazole Derivatives
A typical route to 1,5-dimethyl-1H-pyrazole derivatives starts from diethyl oxalate and methylhydrazine as precursors:
- Diethyl oxalate is reacted with methylhydrazine in anhydrous ethanol under cooling conditions (below −5°C to 0°C) to form ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate intermediates with high yield (~94%) and purity (~96%).
- Subsequent chlorination with sulfuryl chloride (SO2Cl2) in dichloroethane under reflux converts the pyrazole ester to chlorinated derivatives, facilitating further functionalization.
- Hydrolysis of esters using aqueous sodium hydroxide at elevated temperatures (80°C, 4 h) yields the corresponding pyrazole carboxylic acids with moderate yields (~60%).
Conversion to Pyrazole Acid Chlorides
- The pyrazole carboxylic acid is converted to the corresponding acid chloride by refluxing with thionyl chloride (SOCl2) in 1,2-dichloroethane for 2 hours.
- This acid chloride intermediate is reactive and used directly in subsequent coupling reactions without further purification.
Preparation of the Isoxazole Fragment
Synthesis of 5-Ethylisoxazole-4-carboxylic Acid Derivatives
Isoxazole rings are commonly synthesized via cyclization reactions involving oxime derivatives and dipolarophiles:
- Metal-free synthetic routes have been developed that use ethyl-2-chloro-2-(hydroxyimino)acetate as a precursor to generate nitrile oxide intermediates in situ.
- These intermediates undergo 1,3-dipolar cycloaddition with alkenes or alkynes to form isoxazole rings efficiently under microwave irradiation or conventional heating.
- Ester-functionalized isoxazoles are often isolated first, then hydrolyzed to the corresponding carboxylic acids.
Industrial Considerations and Challenges
- Some reported methods for isoxazole synthesis involve toxic reagents (e.g., 3-butyne-2-ketone) and transition metal catalysts (e.g., InCl3), which complicate industrial scale-up due to cost and environmental impact.
- Hydrolysis steps can be challenging due to solubility issues and difficulties in product isolation, leading to low yields and high solvent consumption.
Coupling of Pyrazole and Isoxazole Fragments
The key step in the preparation of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-ethylisoxazole-4-carboxylic acid involves linking the pyrazole moiety to the isoxazole ring:
- The pyrazole acid chloride intermediate reacts with an appropriate isoxazole derivative containing a nucleophilic site (e.g., a methyl group adjacent to the isoxazole ring) under controlled conditions, often in solvents like methanol or ethanol under reflux.
- This step requires careful control of temperature and stoichiometry to maximize yield and minimize side reactions.
- The reaction typically proceeds via nucleophilic substitution or coupling mechanisms to form the carbon-carbon bond between the two heterocycles.
Representative Synthetic Procedure and Yields
Purification and Characterization
- Crude products are typically purified by liquid-liquid extraction using ethyl acetate and aqueous washes, followed by drying over sodium sulfate and concentration under reduced pressure.
- Final purification may require recrystallization or preparative chromatography depending on scale and purity requirements.
- Characterization techniques include:
Challenges and Industrial Relevance
- Industrial production faces challenges such as the use of hazardous reagents (e.g., ethyl diazoacetate, 3-butyne-2-ketone), generation of toxic waste, and difficulty in isolating water-soluble intermediates.
- Recent advances favor metal-free, greener synthetic routes for isoxazole formation to improve sustainability and reduce costs.
- Optimization of hydrolysis and coupling steps is crucial to enhance yield and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-5-ethylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of nucleophiles or electrophiles under controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-5-ethylisoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-5-ethylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic Acid
- Structural Similarities : Both compounds share pyrazole and isoxazole rings with methyl substituents. The carboxylic acid group enhances solubility in polar solvents and enables hydrogen bonding .
- Key Differences: The absence of an ethyl group in this derivative reduces lipophilicity (LogP ~1.3 vs. estimated higher value for the target compound) and may lower bioavailability.
3-(1,5-Dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic Acid (CAS 1033431-24-1)
- Molecular Data : Molecular weight 220.23 g/mol, LogP 1.379, and polar surface area (PSA) 83.5 Ų .
- Comparison : The target compound’s isoxazole ring replaces the second pyrazole, altering electronic distribution and planarity. This substitution may enhance metabolic stability due to reduced enzymatic recognition of the isoxazole core .
Carboxylic Acid vs. Amide Derivatives
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- Functional Group Impact: The carboxamide group replaces the carboxylic acid, reducing acidity but increasing hydrogen-bonding diversity (amide N–H donors vs. acid O–H donors). This enhances crystal packing versatility, as noted in studies on hydrogen-bonding patterns .
- Bioactivity Implications : The amide derivative may exhibit improved membrane permeability due to lower polarity, whereas the carboxylic acid form could offer stronger ionic interactions in biological targets .
Heterocyclic Variations
(E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic Acid
- Melting points (187–189°C) suggest stronger intermolecular forces compared to isoxazole derivatives .
- Activity Profile : Pyridazine-containing compounds often exhibit enhanced antimicrobial or kinase inhibitory activity, whereas isoxazole derivatives may prioritize metabolic stability .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| Target Compound | ~265 (estimated) | ~2.0* | Carboxylic acid, ethyl | High hydrogen-bonding capacity |
| 3-Methyl-5-(5-methyl-3-isoxazolyl)-... | 223.2 | 1.3 | Carboxylic acid, methyl | Moderate solubility in ethanol |
| CAS 1033431-24-1 | 220.23 | 1.379 | Carboxylic acid, dimethyl | Low lipophilicity |
| E-4d (pyridazine derivative) | N/A | N/A | Carboxylic acid, pyridazine | High melting point (187–189°C) |
*Estimated based on structural analogs.
Biologische Aktivität
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-5-ethylisoxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-ethylisoxazole-4-carboxylic acid typically involves complex organic reactions. The initial step often includes the condensation of 1,3-diketones with hydrazines to form the pyrazole ring, followed by functionalization to introduce the isoxazole and carboxylic acid groups.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor . It binds to specific enzymes involved in metabolic pathways, thereby modulating various biological processes. For instance, it has been shown to inhibit membrane-bound pyrophosphatases (mPPases), which are crucial in energy regulation in protozoan parasites such as Plasmodium falciparum, a causative agent of malaria .
Antiparasitic Activity
Research indicates that 3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-ethylisoxazole-4-carboxylic acid exhibits significant antiparasitic properties. In vitro studies have demonstrated that this compound can inhibit the growth of Plasmodium falciparum with an IC50 value in the range of 6–10 μM . This suggests that it could serve as a promising lead compound for developing new antimalarial drugs.
Inhibition of Cathepsin Enzymes
Another area of interest is the compound's inhibitory effects on cathepsin enzymes, which are implicated in various diseases including cancer and inflammatory conditions. Preclinical models have shown that derivatives of this compound selectively inhibit cathepsins with promising potency.
Case Studies and Research Findings
Q & A
Basic: What are the most robust synthetic routes for preparing 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-5-ethylisoxazole-4-carboxylic acid?
The synthesis typically involves multi-step protocols:
- Cyclization : A common approach uses 1,2-dibromo precursors reacting with substituted pyrazoles under controlled conditions (e.g., THF, reflux) to form the isoxazole core. The bromine substituent can later be functionalized via hydrolysis or nucleophilic substitution .
- Carboxylic Acid Formation : Ester intermediates (e.g., ethyl esters) are hydrolyzed under basic conditions (e.g., NaOH/EtOH, reflux) to yield the carboxylic acid. This method avoids side reactions common in acidic hydrolysis .
- Key Considerations : Solvent choice (DMF or THF) and catalysts (e.g., NaN₃ for azide intermediates) significantly impact yield and purity. For example, NaN₃ in DMF at 50°C facilitates efficient substitution reactions .
Basic: How is structural characterization of this compound performed, and what analytical discrepancies might arise?
- Spectroscopic Methods :
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in stereochemistry. Discrepancies in bond angles or hydrogen bonding may arise if data resolution is <0.8 Å .
- Common Pitfalls : Overlapping signals in NMR (e.g., methyl groups on pyrazole) require deuteration or 2D NMR (COSY, HSQC) for resolution .
Advanced: How do reaction conditions influence regioselectivity in the formation of the isoxazole-pyrazole scaffold?
- Thermodynamic vs. Kinetic Control :
- At lower temperatures (<50°C), kinetic products dominate (e.g., 5-ethyl substitution on isoxazole), while higher temperatures favor thermodynamic products via ring-opening/closure mechanisms .
- Solvent polarity (e.g., DMF vs. THF) stabilizes charged intermediates, directing substitution to the 4-position of the isoxazole .
- Catalytic Effects : Transition metals (e.g., CuI) promote Ullmann-type couplings, but may introduce side products if residual metal ions remain .
Advanced: What computational methods are used to predict biological activity, and how reliable are they for this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like cyclooxygenase-2 (COX-2). The isoxazole’s electron-withdrawing nature enhances binding affinity to catalytic pockets, but overestimates potency if solvation effects are neglected .
- DFT Studies : B3LYP/6-31G(d) optimizations predict electrostatic potential maps, identifying nucleophilic/electrophilic sites. For example, the carboxylic acid group’s charge distribution (−0.45 e) correlates with hydrogen-bond donor capacity .
- Limitations : In silico models often underestimate steric hindrance from the 1,5-dimethylpyrazole group, requiring experimental validation via SPR or ITC .
Advanced: How do hydrogen-bonding patterns in the crystal lattice affect physicochemical stability?
- Graph Set Analysis : The carboxylic acid forms R₂²(8) motifs with adjacent pyrazole N-H groups, stabilizing the lattice. Disruption (e.g., by methyl groups) reduces melting points by ~20°C .
- Hydration Effects : Monohydrate forms (common in polar solvents) exhibit tighter packing (density ~1.45 g/cm³) but may deliquesce under high humidity. Anhydrous forms are preferred for long-term storage .
Advanced: What strategies resolve contradictions in reported synthetic yields for this compound?
- DOE Optimization : Response surface methodology (RSM) identifies critical factors. For example, a 10°C increase in cyclization temperature (from 60°C to 70°C) boosts yield by 15% but risks decomposition above 75°C .
- Byproduct Analysis : LC-MS detects intermediates like brominated side products, guiding quenching protocols (e.g., Na₂S₂O₃ washes) .
- Reproducibility : Strict inert atmosphere (N₂/Ar) prevents oxidation of the pyrazole ring during synthesis .
Basic: What are the primary reactivity hotspots for derivatization of this compound?
- Carboxylic Acid : Amide coupling (EDC/HOBt) or esterification (DCC/DMAP) targets the -COOH group for prodrug development .
- Isoxazole Ring : Electrophilic substitution (e.g., nitration) occurs at the 5-position, while nucleophilic attacks favor the 4-position due to ring strain .
- Pyrazole Methyl Groups : Halogenation (e.g., NBS/light) modifies the 1,5-dimethyl groups, altering lipophilicity (logP ± 0.5) .
Advanced: How does the compound’s photostability impact formulation in drug delivery systems?
- UV Degradation : The isoxazole ring undergoes [2+2] cycloaddition under UV light (λ = 254 nm), forming dimeric impurities. Nanoencapsulation (e.g., PLGA nanoparticles) reduces degradation by 80% .
- Accelerated Testing : ICH Q1B guidelines (1.2 million lux-hours) confirm stability in amber glass vs. polypropylene (10% vs. 35% degradation after 6 months) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
